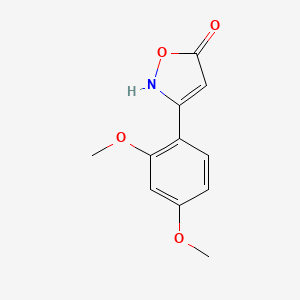

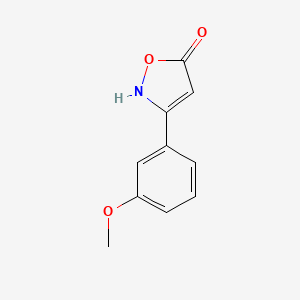

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one” is a chemical with the molecular formula C16H12O3 . Another related compound, “(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one”, has a molecular weight of 282.3 .

Molecular Structure Analysis

The molecular structure of “3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one” is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one” include a molecular formula of C16H12O3, an average mass of 252.265 Da, and a monoisotopic mass of 252.078644 Da .Applications De Recherche Scientifique

Organic Synthesis

This compound has been used in the synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide . This synthesis involved a two-step reaction, starting with the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone .

Claisen–Schmidt Reaction

The compound has been used in a typical Claisen–Schmidt reaction . This reaction was carried out between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Pharmacological Activities

The compound belongs to the class of polyphenolic compounds known as chalcones . Chalcones possess a wide range of pharmacological activities, including anti-cancer , anti-infective , anti-diabetic , and anti-oxidant activities .

Biological Activity of Quinoline Derivatives

Quinoline derivatives, which can be synthesized using this compound, have a wide range of biological activity . These activities depend mainly on the nature and position of the substituents and include antimalarial , antitumor , antibacterial , and anti-oxidant properties .

Synthesis of Trithiocarbonates

The compound has been used as an intermediary for the construction of trithiocarbonates . These compounds have been used as Histone deacetylase (HDAC) Inhibitors .

COX Enzyme Inhibition

In a study, a compound synthesized using this compound showed potent activity against both COX1 and COX2 enzymes . The compound had IC50 values of 1.12 and 1.3 µM, respectively, and its selectivity ratio (0.862) was found to be better than Ketoprofen (0.196) .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, affecting their bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-10-4-7(11-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAUUNSFHANIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)ON3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)

![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)